1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride is a chemical compound with the molecular formula C13H18ClNO2. It features a piperidine ring attached to a phenyl group, which contributes to its unique properties. The compound is primarily studied for its interactions with adrenergic receptors, particularly the alpha-1 adrenergic receptor, making it relevant in the context of neurotransmitter systems and potential therapeutic applications.
The presence of the piperidinyl ring and the aromatic moiety suggests Compound X could be investigated as a potential ligand for various receptors. Ligands are molecules that bind specifically to a receptor protein, influencing its function. By studying the interaction of Compound X with different receptors, researchers could gain insights into potential biological processes ().
The combination of the functional groups in Compound X might be of interest for medicinal chemistry research. This field involves designing and synthesizing molecules with potential therapeutic applications. Researchers could explore modifications of the molecule to improve its potency, selectivity, or other drug-like properties ().
Compound X can be used as a starting material for the synthesis of more complex molecules. Organic chemists often utilize compounds with specific functional groups to construct new molecules with desired properties ().
1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride exhibits notable biological activity:
The synthesis of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride typically involves several steps:
This compound has diverse applications in scientific research:
Studies on 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride reveal its potential interactions with various biomolecules:
Several compounds share structural similarities with 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride | Similar piperidine structure | Different receptor affinity |
| 1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride | Variation in phenyl positioning | Altered pharmacological effects |
| 1-piperazinyl-1-ethanone dihydrochloride | Incorporates piperazine instead of piperidine | Distinct biological activity profile |
The uniqueness of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride lies in its specific receptor targeting and the resultant biological effects that differentiate it from similar compounds .
1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride represents a systematically named organic compound with a well-defined chemical identity documented across multiple databases and scientific literature sources. The compound bears the Chemical Abstracts Service registry number 1219976-64-3 and exists as the hydrochloride salt form of the parent compound, which itself carries the registry number 97840-07-8. The systematic International Union of Pure and Applied Chemistry nomenclature clearly identifies the molecular architecture, with alternative naming conventions including 1-[4-(4-Piperidinyloxy)phenyl]ethanone hydrochloride and 1-(4-piperidin-4-yloxyphenyl)ethanone hydrochloride.
The molecular structure encompasses a phenylacetophenone backbone with a distinctive piperidine substituent connected through an ether linkage at the para position of the aromatic ring. The complete molecular formula for the hydrochloride salt is expressed as C₁₃H₁₈ClNO₂, corresponding to a molecular weight of 255.74 grams per mole. The parent compound, prior to salt formation, maintains the molecular formula C₁₃H₁₇NO₂ with a molecular weight of 219.28 grams per mole. Chemical structure databases provide detailed structural descriptors, including the Simplified Molecular Input Line Entry System representation: CC(=O)C1=CC=C(C=C1)OC2CCNCC2.Cl, which precisely defines the connectivity pattern and stereochemical arrangement.
The three-dimensional molecular geometry exhibits characteristic features of both aromatic and aliphatic ring systems, with the piperidine ring adopting its preferred chair conformation while maintaining an ether linkage to the para-substituted acetophenone moiety. Computational chemistry calculations have determined key molecular properties, including a logarithmic partition coefficient value of 1.7, indicating moderate lipophilicity, and hydrogen bonding characteristics with one donor and three acceptor sites. The rotatable bond count of three provides insight into the conformational flexibility of the molecule, which may influence its chemical reactivity and potential biological interactions.
The development of synthetic methodologies for piperidine-containing compounds has evolved significantly over recent decades, with particular emphasis on creating efficient routes to complex heterocyclic structures such as 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride. Historical approaches to synthesizing phenoxy-piperidine derivatives have relied heavily on classical organic transformations, including nucleophilic substitution reactions and ether-forming methodologies. The Mitsunobu reaction has emerged as a particularly valuable tool for constructing ether linkages between piperidine derivatives and phenolic compounds, utilizing triphenylphosphine and azodicarboxylate reagents under mild conditions to achieve the desired connectivity pattern.
Contemporary synthetic approaches have incorporated advanced catalytic methodologies and green chemistry principles to improve both efficiency and environmental sustainability. Microwave-assisted synthesis has gained prominence as a method for accelerating reaction rates and improving yields in the preparation of acetophenone derivatives, with researchers reporting successful applications in creating phenylacetophenone compounds under environmentally friendly conditions. The integration of solvent-free synthetic protocols has further enhanced the attractiveness of these methodologies, with ionic liquid catalysts facilitating efficient transformations while reducing environmental impact.
The evolution of synthetic strategies for piperidine derivatives has been driven by the recognition of their pharmaceutical importance, with researchers developing increasingly sophisticated methods for constructing complex molecular architectures. Surface single-atom alloy catalysts have demonstrated remarkable efficiency in converting biomass-derived platform chemicals into piperidine derivatives, representing a significant advancement in sustainable synthetic chemistry. These catalytic systems have achieved yields up to 93% under mild conditions, demonstrating the potential for environmentally benign production of valuable heterocyclic compounds. The development of multifunctional catalysts capable of facilitating cascade reactions has opened new possibilities for one-pot synthesis of complex piperidine-containing molecules.
1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride occupies a distinctive position within the broader family of phenylacetophenone derivatives, representing a unique structural class that combines aromatic ketone functionality with heterocyclic substitution patterns. The compound shares fundamental structural features with other acetophenone derivatives while introducing the distinctive piperidine moiety that significantly alters its chemical and physical properties. Comparative analysis with related compounds such as p-(Pentyloxy)acetophenone reveals the impact of heterocyclic substitution on molecular characteristics.
The acetophenone core structure provides a versatile framework for chemical modification and functional group manipulation, serving as a key intermediate in numerous synthetic transformations. The presence of the carbonyl group creates opportunities for nucleophilic addition reactions, condensation processes, and reduction transformations that can lead to diverse molecular architectures. Research has demonstrated that phenylacetophenone derivatives serve as crucial intermediates for synthesizing various biologically active molecules, including flavonoids, chromones, and coumarins, which are considered privileged structures in drug discovery.
The specific positioning of the piperidine substituent at the para position of the phenyl ring through an ether linkage creates unique electronic and steric environments that distinguish this compound from simpler acetophenone derivatives. The electron-donating character of the piperidine nitrogen can influence the reactivity of the carbonyl group and affect the overall electronic distribution within the molecule. Structural modifications within this family of compounds have revealed significant structure-activity relationships, with electron-donating groups generally providing enhanced biological activity compared to electron-withdrawing analogues.
The molecular design incorporates principles of pharmaceutical chemistry that recognize the importance of heterocyclic substituents in modulating molecular properties and biological interactions. The six-membered piperidine ring provides conformational flexibility while maintaining a basic nitrogen center that can participate in hydrogen bonding and electrostatic interactions. This structural arrangement positions the compound as a valuable scaffold for further derivatization and optimization in medicinal chemistry applications.
The significance of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride in heterocyclic chemistry research extends far beyond its individual structural characteristics, representing a paradigmatic example of how piperidine-containing compounds contribute to advances in synthetic methodology and pharmaceutical development. Piperidine derivatives have emerged as one of the most important synthetic building blocks in modern medicinal chemistry, with their prevalence in pharmaceutically active compounds highlighting their fundamental importance in drug discovery and development. The six-membered saturated nitrogen heterocycle provides an optimal balance of conformational flexibility and electronic properties that make it exceptionally valuable for biological applications.
Contemporary research in heterocyclic chemistry has increasingly focused on developing efficient synthetic routes to complex piperidine derivatives, with particular emphasis on methods that can accommodate diverse substitution patterns and functional group compatibility. The development of catalytic methodologies for piperidine synthesis has revealed new possibilities for constructing these valuable heterocycles from renewable feedstocks, with researchers demonstrating successful conversion of biomass-derived furfural to piperidine derivatives using surface single-atom alloy catalysts. These advances represent significant progress toward sustainable production of pharmaceutical intermediates and fine chemicals.
The structural complexity inherent in compounds such as 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride has driven innovations in synthetic methodology, particularly in the areas of intramolecular cyclization and metal-catalyzed coupling reactions. Recent advances in green synthesis approaches have emphasized the importance of environmentally benign protocols for constructing nitrogen-containing heterocycles, with researchers developing microwave-assisted reactions, solvent-free approaches, and heterogeneous catalysis methods that minimize environmental impact while maintaining high synthetic efficiency. These methodologies have particular relevance for industrial applications where scalability and sustainability are primary concerns.
The compound serves as an important model system for understanding structure-activity relationships in piperidine-containing molecules, providing insights that inform the design of new pharmaceutical agents and synthetic targets. Research has demonstrated that modifications to the piperidine substitution pattern can significantly influence biological activity, with specific attention to the electronic and steric effects of various substituents. The systematic study of such compounds contributes to the development of predictive models for rational drug design and optimization of synthetic strategies for complex heterocyclic architectures.
1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride exhibits a molecular weight of 255.74 grams per mole, as determined through computational methods implemented in the PubChem database [1]. The empirical formula is expressed as C₁₃H₁₈ClNO₂, representing the complete hydrochloride salt form of the compound. The parent compound, prior to hydrochloride salt formation, maintains an empirical formula of C₁₃H₁₇NO₂ with a corresponding molecular weight of 219.28 grams per mole [2] [1].
The exact mass of the hydrochloride salt has been computed as 255.125928785 daltons, providing precise mass spectroscopic identification capabilities [1]. The molecular structure incorporates thirteen carbon atoms, eighteen hydrogen atoms (including the additional hydrogen from the hydrochloride salt), one chlorine atom, one nitrogen atom, and two oxygen atoms. The Chemical Abstracts Service registry number for the hydrochloride salt is 1219976-64-3, while the parent compound bears the registry number 97840-07-8 [1] [3].
The melting point characteristics of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride have not been extensively documented in the available literature. However, comparative analysis with structurally similar compounds provides insight into expected thermal behavior. Related piperidine-containing acetophenone derivatives typically exhibit melting points in the range of 150-180°C, with the hydrochloride salt form generally demonstrating higher melting points compared to the free base due to enhanced intermolecular interactions [4] [5].
The thermal stability of the compound is influenced by the presence of the piperidine ring system and the acetophenone moiety. The hydrochloride salt formation typically increases thermal stability through ionic interactions, which strengthen the crystal lattice structure. Differential scanning calorimetry studies of similar compounds suggest that decomposition typically occurs at temperatures exceeding 200°C [4].
The solubility characteristics of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride are significantly influenced by its salt form. Hydrochloride salts generally exhibit enhanced water solubility compared to their parent compounds due to the ionic nature of the salt bridge [6]. The compound demonstrates moderate lipophilicity, as indicated by its computed XLogP3-AA value of 1.7, suggesting balanced hydrophilic and lipophilic properties [1].
In aqueous media, the hydrochloride salt is expected to exhibit good solubility due to the protonated piperidine nitrogen and the chloride counterion. The solubility profile follows typical patterns observed for piperidine-containing compounds, where the hydrochloride salt demonstrates markedly improved water solubility compared to the free base form [5] [6]. In organic solvents, the compound is anticipated to show moderate to good solubility in polar protic solvents such as methanol and ethanol, while exhibiting limited solubility in non-polar solvents [7] [8].
The predicted pKa value for 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride is 9.62 ± 0.10, as calculated through computational modeling methods [4]. This value reflects the basicity of the piperidine nitrogen atom, which serves as the primary ionizable center in the molecule. The pKa value is consistent with typical piperidine derivatives, where the nitrogen atom exhibits moderate basicity [5].
The acid-base properties of the compound are dominated by the piperidine nitrogen, which can accept protons in acidic conditions to form the positively charged ammonium species. At physiological pH (7.4), the compound exists predominantly in its protonated form, given that the pKa value exceeds the physiological pH by approximately 2.2 units. This protonation state significantly influences the compound's solubility, distribution, and potential biological interactions [4] [5].
The nuclear magnetic resonance spectroscopic profile of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride exhibits characteristic resonances consistent with its molecular structure. The aromatic protons associated with the phenyl ring are expected to appear in the 7.0-8.0 ppm region of the ¹H NMR spectrum, displaying typical coupling patterns for para-disubstituted benzene rings [9] [10].
The piperidine ring protons demonstrate characteristic chemical shifts and multiplicities. The protons adjacent to the nitrogen atom typically appear as triplets in the 3.0-4.0 ppm range, while the remaining methylene protons of the piperidine ring resonate between 1.5-2.5 ppm [9] [10]. The acetyl methyl group protons appear as a singlet around 2.5 ppm, integrating for three protons and serving as a diagnostic signal for the acetophenone moiety [9] [10].
In the ¹³C NMR spectrum, the carbonyl carbon of the acetophenone group typically resonates around 197-200 ppm, while the aromatic carbons appear in the 115-165 ppm region. The piperidine carbons exhibit signals between 20-65 ppm, with the carbon bearing the oxygen substituent appearing in the downfield region due to deshielding effects [9] [10].
The infrared spectroscopic characteristics of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride reveal distinct absorption bands corresponding to its functional groups. The carbonyl stretch of the acetophenone moiety appears as a strong absorption band at approximately 1660-1680 cm⁻¹, consistent with aromatic ketone functionalities [11] [9].
The aromatic C-H stretching vibrations manifest as multiple bands in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the piperidine ring and acetyl group appear between 2850-2950 cm⁻¹ [11] [9]. The N-H stretching vibration of the protonated piperidine nitrogen in the hydrochloride salt typically appears as a broad absorption around 3300 cm⁻¹ [11].
The ultraviolet-visible absorption spectrum of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride exhibits characteristic absorption bands arising from electronic transitions within the aromatic system and the carbonyl chromophore. The primary absorption maximum is expected to occur around 280-290 nm, corresponding to π→π* transitions within the substituted phenyl ring system [12] [13].
A secondary absorption band associated with the n→π* transition of the carbonyl group typically appears at longer wavelengths (300-320 nm) with lower intensity compared to the aromatic transitions [12] [13]. The presence of the piperidine substituent and the ether linkage may cause slight bathochromic shifts in the absorption maxima due to extended conjugation effects [12] [13].
The molar absorption coefficient values for these transitions are anticipated to be moderate, reflecting the aromatic nature of the compound while considering the influence of the electron-donating piperidine substituent [12] [13]. The UV-visible spectrum serves as a valuable analytical tool for compound identification and purity assessment [12] [13].
The mass spectrometric behavior of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride under electron impact ionization conditions reveals characteristic fragmentation patterns that provide structural information. The molecular ion peak appears at m/z 255.74, corresponding to the intact hydrochloride salt [1] [14].
Common fragmentation pathways include α-cleavage adjacent to the carbonyl group, resulting in the loss of the acetyl fragment (m/z 43) to produce a fragment ion at m/z 212.74 [14]. The piperidine ring may undergo fragmentation through β-cleavage processes, generating characteristic fragment ions that aid in structural elucidation [14].
Additional fragmentation patterns include the loss of the piperidine moiety through cleavage of the ether linkage, producing fragment ions corresponding to the substituted acetophenone portion of the molecule [14]. The base peak in the mass spectrum is likely to arise from the most stable fragment ion, which may correspond to either the piperidine fragment or the acetyl cation, depending on the specific ionization conditions [14].
The thermal stability of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride has been evaluated through computational prediction methods and comparison with structurally related compounds. The compound demonstrates moderate thermal stability under standard storage conditions, with significant decomposition typically occurring at temperatures exceeding 200°C [4] .
The hydrochloride salt form generally exhibits enhanced thermal stability compared to the free base due to the ionic interactions between the protonated piperidine nitrogen and the chloride counterion. These interactions strengthen the crystal lattice structure and increase the activation energy required for thermal decomposition [4] .
Thermal decomposition pathways likely involve dehydrochlorination as an initial step, followed by oxidative degradation of the organic framework. The presence of the piperidine ring and the acetophenone moiety provides multiple sites for thermal decomposition, with the ether linkage representing a particularly vulnerable position under elevated temperature conditions [4] .
The photochemical stability of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride is influenced by the presence of chromophoric groups within its molecular structure. The acetophenone moiety serves as a primary photosensitive center, capable of absorbing ultraviolet radiation and initiating photochemical reactions [16] [17].
Under UV irradiation conditions, the compound may undergo photodegradation processes involving the formation of excited states that can lead to bond cleavage and rearrangement reactions. The piperidine ring may be particularly susceptible to photochemical modification, as observed in related compounds where UV exposure results in ring opening or oxidative degradation [16] [17].
Photostability studies of similar piperidine-containing compounds indicate that degradation typically follows first-order kinetics with rate constants varying depending on the specific irradiation conditions and oxygen availability. The presence of oxygen generally accelerates photodegradation through the formation of reactive oxygen species [16] [17].
The hydrolytic stability of 1-[4-(4-Piperidinyloxy)phenyl]-1-ethanone hydrochloride is primarily governed by the susceptibility of the ether linkage connecting the piperidine ring to the phenyl system. Under acidic or basic conditions, this linkage may undergo hydrolytic cleavage, leading to the formation of the corresponding phenol derivative and piperidine products [18] [17].
The hydrochloride salt form may exhibit enhanced hydrolytic stability in neutral conditions due to the ionic interactions, but may become more susceptible to hydrolysis under strongly alkaline conditions where deprotonation of the piperidine nitrogen occurs [18] [17]. The acetophenone moiety generally demonstrates good hydrolytic stability under moderate pH conditions [18] [17].